molecular formula C25H24N4O4 B138309 Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate CAS No. 147403-65-4

Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate

Cat. No.: B138309
CAS No.: 147403-65-4
M. Wt: 444.5 g/mol
InChI Key: OQJREYQHKLULTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate (CAS: 147403-65-4) is a benzimidazole derivative featuring a biphenyl scaffold substituted with an N-hydroxycarbamimidoyl group at the 2' position. This compound is synthesized via hydrolysis and subsequent purification steps, achieving an 85% yield under optimized conditions (methanol/water, NaOH, 60°C) . It serves as a key intermediate in the synthesis of antihypertensive drugs, particularly angiotensin II receptor antagonists like candesartan cilexitil . Its structural complexity—including the ethoxy group at position 2, the biphenyl-methyl linkage, and the N-hydroxycarbamimidoyl moiety—confers specificity in receptor binding and metabolic stability, making it pharmacologically significant .

Biological Activity

Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its molecular characteristics, biological mechanisms, and therapeutic implications based on diverse research findings.

Molecular Characteristics

  • Molecular Formula : C25H24N4O4
  • Molecular Weight : 444.5 g/mol
  • CAS Number : 147403-65-4

The compound features a benzimidazole core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects.

This compound operates through multiple biological pathways:

  • Protein Interaction Modulation : The compound has been shown to stabilize interactions between proteins involved in critical signaling pathways, particularly those associated with cancer progression and cell survival. For example, it may enhance the binding of regulatory proteins such as 14-3-3 to tumor suppressor proteins like p53, thereby promoting their stability and function .
  • Targeting Ubiquitination Pathways : Research indicates that the compound can modulate targeted ubiquitination processes, which are crucial for protein degradation and cellular regulation. This action may have implications for cancer therapy by influencing the levels of oncogenic proteins .
  • Inhibition of Tumor Growth : Preliminary studies suggest that this compound exhibits antiproliferative activity against various cancer cell lines. Its structural similarity to known anticancer agents positions it as a candidate for further development in oncology .

Biological Activity Studies

Numerous studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AnticancerEnhanced p53 stability; reduced tumor cell proliferation
Protein ModulationModulated ubiquitination pathways; affected protein degradation rates
CytotoxicityExhibited cytotoxic effects in several cancer cell lines

Case Studies

Case Study 1 : A study focusing on the interaction of Methyl 2-ethoxy with the 14-3-3 protein family demonstrated that it could effectively stabilize p53 interactions, leading to increased transcriptional activity and reduced tumorigenesis in vitro.

Case Study 2 : In another investigation, the compound was tested against breast cancer cell lines, showing a significant decrease in cell viability compared to controls. The results indicated potential for use as a therapeutic agent in breast cancer treatment.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate exhibits potential as a pharmaceutical intermediate . Its structural features suggest it may play a role in the development of novel therapeutic agents, particularly in targeting specific biological pathways involved in diseases such as cancer and neurodegenerative disorders.

Protein Degradation

The compound is categorized under protein degrader building blocks , indicating its potential utility in the design of targeted protein degradation strategies. Such strategies are gaining traction in drug discovery, particularly for diseases where traditional small molecule inhibitors have failed.

Biochemical Research

In biochemical applications, this compound can serve as a probe or reagent for studying enzyme activities or protein interactions due to its unique functional groups.

Example Application: Enzyme Inhibition Studies

Research has shown that compounds with similar structures can act as enzyme inhibitors or modulators. This compound could be utilized to explore its effects on specific enzymes involved in metabolic pathways, providing insights into enzyme kinetics and inhibition mechanisms.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate while minimizing impurities?

  • Methodology :

  • Step 1 : Optimize the coupling of the biphenyl-4-ylmethyl group to the benzimidazole core using palladium-catalyzed cross-coupling reactions to ensure regioselectivity.
  • Step 2 : Introduce the N-hydroxycarbamimidoyl group via amidoxime formation under controlled pH (6.5–7.5) to avoid over-oxidation or side reactions.
  • Impurity Control : Monitor for desethyl (Formula VI) and amide (Formula VII) impurities using HPLC with a C18 column and UV detection at 254 nm. Adjust reaction time and temperature (e.g., 60–70°C for 8–12 hours) to suppress impurity formation .
  • Validation : Use reference standards (e.g., CAS 139481-58-6) to calibrate analytical instruments and confirm purity ≥98% .

Q. Which analytical techniques are recommended for purity assessment and structural confirmation?

  • Purity Assessment :

  • HPLC : Utilize a gradient elution system (acetonitrile/water with 0.1% trifluoroacetic acid) to quantify impurities. Retention times for the target compound and common impurities (e.g., desethyl) should differ by ≥2 minutes .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: 470.47) with ≤5 ppm error to verify synthetic accuracy .
    • Structural Confirmation :
  • 1H/13C NMR : Compare chemical shifts to analogs (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 165–170 ppm for ester carbonyls). Discrepancies in methylene or ethoxy groups may indicate regiochemical errors .
  • FT-IR : Validate the presence of the N-hydroxycarbamimidoyl group via O–H stretches (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .

Q. What safety precautions are essential when handling this compound?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to irritant (H315, H319) and toxic (H302, H335) hazards .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particles.
  • Storage : Keep sealed in desiccated containers at room temperature to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

  • Strategy :

  • Reaction Path Search : Use density functional theory (DFT) to model key steps (e.g., biphenyl coupling) and identify transition states. Software like Gaussian or ORCA can predict activation energies and guide solvent selection (e.g., DMF vs. THF) .
  • Machine Learning : Train models on existing benzimidazole synthesis data to predict optimal catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) and reaction conditions (e.g., 70°C vs. 90°C) .
  • Feedback Loops : Integrate experimental results (e.g., yield, impurity profiles) into computational workflows to refine predictions iteratively .

Q. How can discrepancies in NMR data for structural elucidation be resolved?

  • Case Study :

  • Issue : Overlapping aromatic signals (δ 7.2–7.8 ppm) may obscure substitution patterns.
  • Solution :
  • 2D NMR : Perform HSQC and HMBC to correlate protons with adjacent carbons. For example, cross-peaks between the ethoxy methyl group (δ 1.4 ppm) and the benzimidazole C2 carbon (δ 155 ppm) confirm correct substitution .
  • Deuteration : Replace the ethoxy group with deuterated analogs (e.g., CD₃CH₂O–) to simplify splitting patterns in crowded regions .

Q. What approaches are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodology :

  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing ethoxy with methoxy or substituting the biphenyl group with naphthyl). Compare bioactivity using assays like enzyme inhibition (IC₅₀) or receptor binding (Kd) .
  • Key SAR Findings :
  • N-Hydroxycarbamimidoyl Group : Critical for hydrogen bonding with target enzymes (e.g., angiotensin II receptors). Removal reduces potency by ≥10-fold .
  • Biphenyl Linker : Rigidity enhances binding affinity; flexible alkyl chains decrease activity .
  • Computational Docking : Use AutoDock Vina to simulate interactions with protein targets (e.g., PDB: 1U4G). Focus on π-π stacking between the benzimidazole core and hydrophobic pockets .

Comparison with Similar Compounds

Structural Analogues and Isomers

Table 1: Structural and Functional Comparison of Analogues

Compound Name Substituent at 2' Position Molecular Weight (g/mol) Key Features Biological Activity Reference
Target Compound N-hydroxycarbamimidoyl 458.47 High synthetic yield (85%); intermediate for antihypertensives Angiotensin II receptor inhibition (pro-drug)
Methyl 1-[(2'-cyano-[1,1'-biphenyl]-4-yl)methyl]-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate Cyano 441.48 Enhanced lipophilicity; used in SAR studies Reduced receptor affinity compared to N-hydroxycarbamimidoyl derivatives
Ethyl 2-ethoxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate Oxadiazolone 470.48 Oxadiazole ring improves metabolic stability Potent antihypertensive activity (ED₅₀: <1 mg/kg)
Candesartan cilexitil (TCV-116) Tetrazole (prodrug) 610.66 Orally bioavailable prodrug Long-acting angiotensin II receptor antagonism (ED₂₅: 0.68 mg/kg in SHR)
Methyl 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate Tetrazole 458.47 Direct-acting metabolite of TCV-116 Rapid blood pressure reduction (ED₂₅: 0.0027 mg/kg i.v.)

Key Research Findings

  • Bioactivity and Structural Correlations: The N-hydroxycarbamimidoyl group in the target compound provides a balance between hydrogen-bonding capacity and metabolic resistance, whereas tetrazole derivatives (e.g., TCV-116) exhibit superior receptor affinity due to stronger ionic interactions with the angiotensin II receptor’s active site . Cyano-substituted analogues, though lipophilic, show reduced potency, highlighting the critical role of polar substituents at the 2' position .
  • Synthetic Efficiency : The target compound’s synthesis achieves an 85% yield under mild conditions, outperforming oxadiazole derivatives, which require multi-step cyclization (e.g., oxadiazolone formation via Curtius rearrangement) .
  • Pharmacokinetic Profiles : Ethyl ester derivatives (e.g., oxadiazole-containing compounds) demonstrate prolonged half-lives due to slower esterase-mediated hydrolysis compared to methyl esters .

Mechanistic Insights

  • The N-hydroxycarbamimidoyl group acts as a bioisostere for tetrazole, mimicking its acidic properties while offering improved synthetic accessibility .
  • Structural isomerism (e.g., positional differences in the benzimidazole carboxylate group) significantly alters binding kinetics. For instance, the 7-carboxylate isomer (target compound) shows 10-fold higher receptor occupancy than the 4-carboxylate analogue .

Preparation Methods

Core Benzo[d]imidazole Synthesis

Esterification of 3-Nitrophthalic Acid

The synthesis begins with esterification of 3-nitrophthalic acid using methanol and sulfuric acid under reflux. Optimal conditions (1:10 acid-to-methanol ratio, 1:1 sulfuric acid) yield 3-nitrophthalic acid dimethyl ester with >90% efficiency. Neutralization with sodium bicarbonate (pH 7–8) followed by ethyl acetate extraction isolates 3-nitro-2-carboxyl methyl benzoate (AM1) at 98% purity .

Acylation and Diazotization

AM1 undergoes acylation with thionyl chloride in toluene at 60–70°C, forming the acyl chloride intermediate (AM2). Subsequent diazotization with sodium azide and tetrabutylammonium chloride at −10°C produces the diazonium salt, which rearranges at 70–80°C to yield AM3. Critical parameters include maintaining pH 7.5–8 during diazotization and strict temperature control to prevent decomposition .

Reduction and Cyclization

AM3 is reduced using zinc dust in ethyl acetate under acidic conditions (HCl, 25–35°C), yielding the amine intermediate (AM5). Cyclization with glacial acetic acid and tetraethyl orthocarbonate at 25–30°C forms the 2-ethoxybenzo[d]imidazole core. Recrystallization from ethanol elevates purity to ≥99.5% .

Final Assembly and Characterization

Alkylation of Benzo[d]imidazole

The biphenyl-N-hydroxycarbamimidoyl intermediate is alkylated with methyl 2-ethoxybenzo[d]imidazole-7-carboxylate using NaH in DMF at 0°C. After 12 hours, extraction with dichloromethane and washing with brine isolates the crude product.

Purification and Analysis

Final purification via recrystallization (ethanol/water 3:1) achieves ≥99% purity. Analytical data:

  • ¹H NMR (CDCl₃): δ 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 3.92 (s, 3H, COOCH₃), 4.55 (q, J = 7.0 Hz, 2H, OCH₂), 5.38 (s, 2H, NCH₂), 7.24–8.21 (m, 12H, Ar-H) .

  • HPLC : Retention time 12.7 min (C18 column, acetonitrile/water 70:30).

Comparative Reaction Optimization

StepConditionsYield (%)Purity (%)Source
EsterificationH₂SO₄, MeOH, reflux9098
Suzuki CouplingPd(dppf)Cl₂, 100°C, 16 h7895
CyclizationAcOH, tetraethyl orthocarbonate8599.5
RecrystallizationEthanol/water99.9

Scalability and Industrial Considerations

The patented route demonstrates scalability to kilogram-scale with consistent yields (>85%) by maintaining:

  • Temperature gradients : ≤5°C deviation during exothermic steps

  • Solvent recovery : Toluene and ethyl acetate reused after distillation

  • Quality control : In-process HPLC monitoring at each stage.

Properties

IUPAC Name

methyl 2-ethoxy-3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4/c1-3-33-25-27-21-10-6-9-20(24(30)32-2)22(21)29(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23(26)28-31/h4-14,31H,3,15H2,1-2H3,(H2,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJREYQHKLULTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=NO)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147403-65-4
Record name Methyl 2-ethoxy-1-[[2′-(hydroxyamidino)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147403-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-ethoxy-1-{[2'-(N-hydroxycarbamimidoyl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.219.973
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.